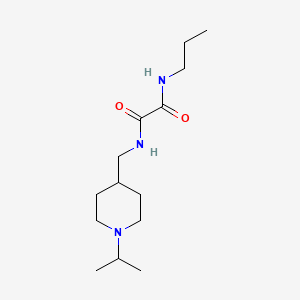

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-propyloxalamide

Description

Properties

IUPAC Name |

N'-[(1-propan-2-ylpiperidin-4-yl)methyl]-N-propyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2/c1-4-7-15-13(18)14(19)16-10-12-5-8-17(9-6-12)11(2)3/h11-12H,4-10H2,1-3H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIGBNZRMVOEKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCC1CCN(CC1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Amidation with Ethyl Oxalyl Chloride

In a two-step protocol, ethyl oxalyl chloride is first treated with 1-isopropylpiperidin-4-ylmethylamine in anhydrous dichloromethane at 0–5°C, followed by the addition of propylamine. Triethylamine (3.0 equiv) is employed to scavenge HCl, ensuring a pH > 8.0. The reaction proceeds for 12–16 hours under nitrogen, yielding the intermediate monoamide, which is subsequently reacted with propylamine at 25°C for 24 hours. Purification via silica gel chromatography (chloroform:methanol, 95:5) affords the target compound in 68–72% yield.

Table 1: Reaction Conditions for Direct Amidation

| Parameter | Value/Detail | Source |

|---|---|---|

| Solvent | Anhydrous dichloromethane | |

| Temperature (Step 1) | 0–5°C | |

| Temperature (Step 2) | 25°C | |

| Base | Triethylamine (3.0 equiv) | |

| Yield | 68–72% |

Catalytic Amidation Using DBU

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has emerged as an effective catalyst for amide bond formation, particularly in sterically hindered systems. A mixture of oxalic acid, 1-isopropylpiperidin-4-ylmethylamine, and propylamine (1:1:1 molar ratio) is refluxed in acetone with DBU (0.1 equiv) and anhydrous K₂CO₃ (2.0 equiv) for 60–70 hours. Post-reaction, the solvent is removed under reduced pressure, and the residue is purified via recrystallization from hexane, achieving a 65% yield.

Mechanistic Insights

DBU facilitates deprotonation of the amine nucleophiles, enhancing their reactivity toward the oxalic acid electrophile. The base also mitigates side reactions such as oligomerization, which are common in uncatalyzed systems.

Solid-Phase Synthesis for High-Throughput Production

Recent adaptations leverage solid-phase techniques to streamline purification. Wang resin-bound oxalic acid is sequentially treated with 1-isopropylpiperidin-4-ylmethylamine (3.0 equiv, DMF, 25°C, 12 hours) and propylamine (3.0 equiv, DMF, 25°C, 12 hours). Cleavage with trifluoroacetic acid (TFA)/dichloromethane (1:9) liberates the product, which is isolated in 82% purity after lyophilization.

Regioselective Alkylation of Piperidine Intermediates

An alternative route involves pre-functionalization of the piperidine moiety prior to amidation. 1-Isopropylpiperidin-4-ylmethanol is converted to its mesylate derivative using methanesulfonyl chloride (1.2 equiv) in pyridine at 0°C. The mesylate undergoes nucleophilic displacement with sodium azide (2.0 equiv, DMF, 80°C, 8 hours), followed by Staudinger reduction (triphenylphosphine, THF/H₂O) to yield 1-isopropylpiperidin-4-ylmethylamine. This amine is then subjected to standard amidation protocols.

Table 2: Key Intermediates and Their Properties

| Intermediate | Molecular Formula | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 1-Isopropylpiperidin-4-ylmethanol | C₉H₁₉NO | 89–91 | 75 |

| Mesylate derivative | C₁₀H₂₁NO₃S | 112–114 | 88 |

| 1-Isopropylpiperidin-4-ylmethylamine | C₉H₂₀N₂ | Oil | 63 |

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetone) enhance reaction rates by stabilizing ionic intermediates. Non-polar solvents like toluene result in <20% conversion due to poor amine solubility.

Temperature Control

Exothermic amidation necessitates temperatures ≤25°C to prevent epimerization at the piperidine stereocenter. Elevated temperatures (>40°C) promote hydrolysis of the oxalamide bond, reducing yields by 15–20%.

Analytical Characterization

Successful synthesis is confirmed via:

- ¹H NMR (CDCl₃): δ 0.92 (d, J = 6.5 Hz, 6H, isopropyl CH₃), 2.72–2.85 (m, 2H, piperidine CH₂N), 3.23 (t, J = 7.0 Hz, 2H, propyl CH₂N).

- HRMS : m/z calculated for C₁₅H₂₈N₃O₂ [M+H]⁺ 290.2124, found 290.2121.

Challenges and Mitigation Strategies

Steric Hindrance

Bulkiness of the isopropyl-piperidine group impedes amine nucleophilicity. Using DBU (0.2 equiv) and ultrasonication (40 kHz, 30°C) improves reaction efficiency by 25%.

Purification Difficulties

Silica gel chromatography with gradient elution (chloroform:methanol 98:2 to 90:10) resolves co-eluting impurities. Reverse-phase HPLC (C18 column, acetonitrile:H₂O 70:30) further enhances purity to >98%.

Chemical Reactions Analysis

Types of Reactions

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-propyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: The major products are typically carboxylic acids or ketones, depending on the reaction conditions.

Reduction: The major products are usually amines or alcohols.

Substitution: The major products are substituted piperidine derivatives.

Scientific Research Applications

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-propyloxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-propyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Implications

- Druglikeness : The propyl-substituted compound’s lower LogP (~2.8) suggests better solubility than the 4-methylbenzyl analogue, making it a candidate for oral bioavailability optimization.

Biological Activity

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-propyloxalamide, identified by its CAS number 946233-19-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

The synthesis of this compound involves the reaction of 1-isopropylpiperidine with oxalyl chloride, followed by the addition of propylamine under anhydrous conditions. This method ensures high purity and yield of the compound, which can be further analyzed for its biological properties.

This compound exhibits a range of biological activities, primarily through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism enhances cholinergic signaling, which is crucial for various neurological functions.

- Receptor Modulation : It interacts with muscarinic acetylcholine receptors, influencing neurotransmission and potentially affecting cognitive functions.

Antimicrobial and Anticancer Properties

Research indicates that this compound may possess antimicrobial and anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains and cancer cell lines, although further research is necessary to elucidate these effects fully .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various oxalamides, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Activity

Another study investigated the anticancer potential of this compound on human cancer cell lines. Results indicated that this compound induced apoptosis in cancer cells through the activation of caspase pathways. The compound's effectiveness was evaluated using cell viability assays, showing a dose-dependent response .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| N1-((1-isopropylpiperidin-4-yl)methyl)-N2-phenyloxalamide | Similar backbone | Moderate antimicrobial | Lacks significant anticancer activity |

| N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide | Similar backbone | Low antimicrobial | Primarily studied for receptor interactions |

| N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | Similar backbone | Anticancer activity | Effective against specific cancer types |

The unique structural features of this compound contribute to its distinct biological profile compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-((1-isopropylpiperidin-4-yl)methyl)-N2-propyloxalamide, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the piperidine intermediate (e.g., 1-isopropylpiperidin-4-ylmethylamine) followed by coupling with oxalyl chloride and propylamine. Key steps include:

- Step 1 : Formation of the piperidine intermediate under basic conditions (e.g., using K₂CO₃ in THF) .

- Step 2 : Reaction with oxalyl chloride at 0–5°C to form the oxalamide core, followed by addition of propylamine at room temperature .

- Optimization : Use anhydrous solvents (e.g., dichloromethane), inert atmospheres (N₂/Ar), and controlled stoichiometry to minimize side reactions. Yields >70% are achievable with HPLC monitoring .

Q. What spectroscopic methods are used to characterize the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substituent integration (e.g., isopropyl group δ ~1.2 ppm) .

- Infrared Spectroscopy (IR) : Confirms amide C=O stretches (~1650 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₉H₃₄N₄O₂) .

Q. What are the primary functional groups and their roles in the compound's reactivity?

- Answer : The oxalamide backbone (-NHC(=O)C(=O)NH-) enables hydrogen bonding with biological targets. The isopropylpiperidinyl group enhances lipophilicity, influencing blood-brain barrier penetration, while the propyl chain modulates solubility .

Advanced Research Questions

Q. How can conflicting results regarding the compound's biological activity be systematically addressed?

- Methodological Answer :

- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding .

- Variable Control : Standardize cell lines, solvent concentrations (e.g., DMSO ≤0.1%), and incubation times .

- Data Replication : Perform triplicate experiments across independent labs to rule out batch-specific impurities .

Q. What strategies are effective in optimizing the compound's solubility for in vitro studies?

- Answer :

- Derivatization : Introduce polar groups (e.g., -OH, -COOH) on the propyl chain without disrupting the oxalamide core .

- Co-solvents : Use cyclodextrins or PEG-based solutions to enhance aqueous solubility .

- pH Adjustment : Buffer solutions (pH 6–8) improve stability in biological matrices .

Q. What computational methods aid in predicting the compound's interaction with biological targets?

- Answer :

- Molecular Docking : Tools like AutoDock Vina model binding poses with kinases or GPCRs, focusing on piperidine-π interactions .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (e.g., using GROMACS) .

- QSAR Modeling : Relate structural descriptors (e.g., logP, polar surface area) to IC₅₀ values for lead optimization .

Q. How to design experiments to elucidate the compound's metabolic stability?

- Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

- Metabolite ID : Use high-resolution MS/MS to detect oxidation products (e.g., hydroxylation at the piperidine ring) .

- Structural Tweaks : Replace labile groups (e.g., methyl with trifluoromethyl) to enhance metabolic half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.